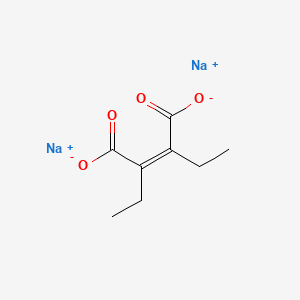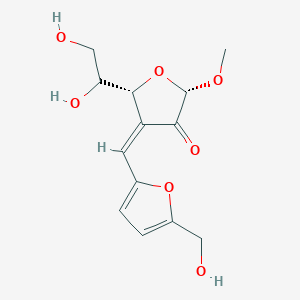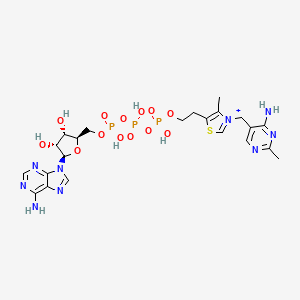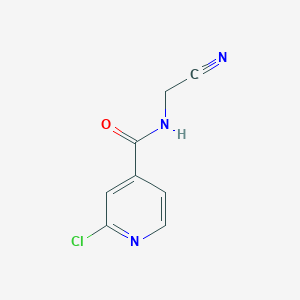
Fdt5cjg2AD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME-1071 is a small molecule drug developed by Meiji Seika Pharma Co., Ltd. It is a β-lactamase inhibitor, specifically targeting metallo-β-lactamases. This compound is primarily used in the treatment of infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa .
Preparation Methods
ME-1071 is a maleic acid derivative. The synthetic route involves the reaction of maleic acid with specific reagents under controlled conditions to produce the desired compound. The industrial production methods for ME-1071 are not extensively documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ME-1071 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ME-1071 has several scientific research applications, including:
Chemistry: It is used as a β-lactamase inhibitor in various chemical reactions to study the inhibition of metallo-β-lactamases.
Biology: It is used in biological studies to understand the mechanisms of β-lactamase inhibition and its effects on bacterial growth.
Medicine: ME-1071 is used in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa.
Mechanism of Action
ME-1071 exerts its effects by inhibiting metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound binds to the active site of the enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
Comparison with Similar Compounds
ME-1071 is unique in its specific inhibition of metallo-β-lactamases. Similar compounds include:
BLI-489: Another β-lactamase inhibitor with a similar mechanism of action.
Ro 48-1220: A β-lactamase inhibitor used in combination with other antibiotics.
Avibactam (NXL104): A non-β-lactam β-lactamase inhibitor used in combination with cephalosporins.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C8H10Na2O4 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
disodium;(Z)-2,3-diethylbut-2-enedioate |
InChI |
InChI=1S/C8H12O4.2Na/c1-3-5(7(9)10)6(4-2)8(11)12;;/h3-4H2,1-2H3,(H,9,10)(H,11,12);;/q;2*+1/p-2/b6-5-;; |
InChI Key |
GLJFFZOATODZQQ-XNOMRPDFSA-L |
Isomeric SMILES |
CC/C(=C(\CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCC(=C(CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonyms |
ME1071 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(3S,5S,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1256537.png)
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,35R,37S,38S,39S,41S)-11-[(2S,3S,4S)-3,6-dihydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-3,13,15,25,35,37-hexahydroxy-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1256538.png)

![[(1R,9S,11S,12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1256541.png)
